molecular formula C11H10N2O3 B604344 methyl 3-(4-hydroxyphenyl)-1H-pyrazole-5-carboxylate CAS No. 944776-75-4

methyl 3-(4-hydroxyphenyl)-1H-pyrazole-5-carboxylate

Cat. No. B604344
CAS RN: 944776-75-4
M. Wt: 218.21g/mol
InChI Key: VUJXOFPMZYYNNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(4-hydroxyphenyl)-1H-pyrazole-5-carboxylate is a root exudate that functions as a nitrification inhibitor and as a modulator of the root system architecture by inhibiting primary root elongation and promoting lateral root formation . It can be used to prepare potent and orally available G protein-coupled receptor 40 agonists as potential antidiabetic agents .


Chemical Reactions Analysis

Methyl 3-(4-hydroxyphenyl)-1H-pyrazole-5-carboxylate is known to modulate the expression of phenylpropanoid metabolism-related genes in perilla roots and leaves. In addition to modulating carbon/nitrogen metabolism, many genes involved in phenylpropanoid metabolism were also modulated by Methyl 3-(4-hydroxyphenyl)-1H-pyrazole-5-carboxylate .

Scientific Research Applications

Nitrification Inhibition

“Methyl 3-(4-hydroxyphenyl)-1H-pyrazole-5-carboxylate” (MHPP) is a root exudate that functions as a nitrification inhibitor . It reduces nitrogen loss by suppressing soil nitrification, which is a process mediated by ammonia-oxidizing bacteria .

Modulation of Root System Architecture

MHPP also modulates the root system architecture (RSA) . It inhibits primary root elongation and promotes lateral root formation .

Interference with Auxin Signaling

MHPP interferes with auxin signaling via the NO/ROS pathway . It elevates the levels of auxin expression and signaling by up-regulating auxin biosynthesis, altering the expression of auxin carriers, and promoting the degradation of the auxin/indole-3-acetic acid family of transcriptional repressors .

Induction of Nitric Oxide and Reactive Oxygen Species

MHPP induces the production of nitric oxide (NO) and promotes reactive oxygen species (ROS) accumulation in root tips . Suppressing the accumulation of NO or ROS alleviates the inhibitory effect of MHPP on primary root elongation .

Modulation of Plant Growth and Secondary Metabolite Accumulation

MHPP modulates plant growth and secondary metabolite accumulation by inducing metabolic changes . It reduces primary root growth but markedly induces lateral root formation in perilla seedlings .

Preparation of G Protein-Coupled Receptor 40 Agonists

MHPP can be used to prepare potent and orally available G protein-coupled receptor 40 agonists as potential antidiabetic agents .

Enzymatic Coupling of Saccharides to Protein

MHPP may be used in the enzymatic coupling of saccharides to protein .

Improvement of Medicinal Ingredients in Perilla Plants

MHPP improves the contents of medicinal ingredients in perilla plants . The application of MHPP may represent a useful strategy for medicinal plant cultivation .

Safety and Hazards

Methyl 3-(4-hydroxyphenyl)-1H-pyrazole-5-carboxylate is toxic to aquatic life with long-lasting effects. It is not likely mobile in the environment due to its low water solubility. Spillage is unlikely to penetrate the soil .

Future Directions

The application of Methyl 3-(4-hydroxyphenyl)-1H-pyrazole-5-carboxylate may represent a useful strategy for medicinal plant cultivation. It modulates root system architecture and metabolite profiles and improves the contents of medicinal ingredients in perilla plants .

properties

IUPAC Name

methyl 3-(4-hydroxyphenyl)-1H-pyrazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-16-11(15)10-6-9(12-13-10)7-2-4-8(14)5-3-7/h2-6,14H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUJXOFPMZYYNNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NN1)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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